molecular formula C18H14Cl4N2O B8821561 Miconazole 3,4-isomer CAS No. 47447-55-2

Miconazole 3,4-isomer

Cat. No.: B8821561
CAS No.: 47447-55-2
M. Wt: 416.1 g/mol
InChI Key: SZRYZAYGHYHAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Miconazole EP Impurity F involves several steps. One common synthetic route includes the reaction of 2,4-dichlorophenylacetonitrile with 3,4-dichlorobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with imidazole to yield the final product . The reaction conditions typically involve the use of solvents such as chloroform and methanol, and the reactions are carried out under inert atmosphere to prevent oxidation .

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Miconazole EP Impurity F undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of the original compound.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield reduced forms of the compound with fewer chlorine atoms.

    Substitution: Halogen substitution reactions can occur when the compound is treated with nucleophiles such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Miconazole EP Impurity F has several applications in scientific research:

    Chemistry: It is used as a reference standard in the analysis of Miconazole and its impurities. This helps in quality control and assurance during the production of antifungal medications.

    Biology: The compound is studied for its biological activity and potential effects on various biological systems. It serves as a model compound to understand the behavior of similar antifungal agents.

    Medicine: Research on Miconazole EP Impurity F contributes to the development of new antifungal treatments and the improvement of existing ones. It helps in identifying potential side effects and interactions with other drugs.

    Industry: In the pharmaceutical industry, this compound is used in the development and testing of new formulations of antifungal medications.

Mechanism of Action

The mechanism of action of Miconazole EP Impurity F is similar to that of Miconazole. It works by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to increased permeability and ultimately causing cell death. The molecular targets involved in this process include enzymes such as lanosterol 14α-demethylase, which is essential for ergosterol synthesis .

Comparison with Similar Compounds

Miconazole EP Impurity F can be compared with other similar compounds such as:

    Miconazole: The parent compound, which is widely used as an antifungal agent.

    Clotrimazole: Another antifungal agent with a similar mechanism of action but different chemical structure.

    Ketoconazole: A systemic antifungal agent with broader applications in treating fungal infections.

The uniqueness of Miconazole EP Impurity F lies in its specific structure, which includes multiple chlorine atoms and an imidazole ring. This structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in the field of antifungal medications .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(3,4-dichlorophenyl)methoxy]ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O/c19-13-2-3-14(16(21)8-13)18(9-24-6-5-23-11-24)25-10-12-1-4-15(20)17(22)7-12/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRYZAYGHYHAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47447-55-2
Record name 1-(2-((3,4-Dichlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047447552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MICONAZOLE 3,4-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTE5VU8ZKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.